4-Hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring substance found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction is carried out under basic conditions, often using ammonium acetate as a catalyst . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include substituted benzopyrans, quinones, and alcohol derivatives .
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential anti-microbial and anti-cancer properties.
Medicine: Investigated for its anti-inflammatory and anti-viral activities.
Industry: Utilized in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound also interacts with DNA, leading to its potential use as an anti-cancer agent . Additionally, it can disrupt microbial cell membranes, contributing to its anti-microbial activity .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran with similar biological activities.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its nitrile group enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
58138-71-9 |
---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-hydroxy-8-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-3-2-4-7-9(13)8(5-12)11(14)15-10(6)7/h2-4,13H,1H3 |
InChI Key |
NZQPOZVUNCLXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C#N)O |
Origin of Product |
United States |
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